Elucidation of the Mass Spectrometric Fragmentation Pathways of 5-(Pentan-3-yl)furan-2-carboxylic Acid
Elucidation of the Mass Spectrometric Fragmentation Pathways of 5-(Pentan-3-yl)furan-2-carboxylic Acid
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Pentan-3-yl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles governing the molecule's fragmentation. By synthesizing established fragmentation rules for carboxylic acids, alkyl-substituted furans, and aliphatic chains, we present a detailed, predictive breakdown of the primary and subsequent fragmentation pathways. This guide explains the causality behind the formation of key fragment ions, supported by visual diagrams and a detailed experimental protocol for empirical validation.
Introduction and Compound Profile
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns is critical for identifying unknown compounds and confirming the structures of newly synthesized entities. 5-(Pentan-3-yl)furan-2-carboxylic acid is a molecule that combines three distinct chemical motifs: a furan ring, a carboxylic acid, and a branched alkyl substituent. Its fragmentation under electron ionization (EI) is therefore governed by competing and sequential pathways characteristic of each functional group.
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Molecular Formula: C₁₀H₁₄O₃
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Molecular Weight (Monoisotopic): 182.0943 g/mol
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Structure:
(Note: A placeholder image would be here; the actual structure is described in the text and diagrams.)
The ionization of this molecule will lead to a molecular ion (M•⁺) at m/z 182, which, while potentially weak for a carboxylic acid, serves as the precursor for all subsequent fragment ions.[1][2]
Predicted Major Fragmentation Pathways
The fragmentation of the 5-(Pentan-3-yl)furan-2-carboxylic acid molecular ion is predicted to be dominated by cleavages related to the most labile bonds and the formation of the most stable ions. The primary sites of fragmentation are the carboxylic acid group and the pentan-3-yl side chain, particularly at the benzylic-like position adjacent to the furan ring.
Fragmentation Initiated at the Alkyl Side Chain
The bond between the furan ring and the pentan-3-yl group is analogous to a benzylic bond, making it susceptible to cleavage. Furthermore, cleavage within the branched alkyl chain is highly probable due to the formation of stable secondary carbocations.
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α-Cleavage (Benzylic-like Cleavage): The most favored fragmentation pathway for alkyl-substituted aromatic and heteroaromatic rings is the cleavage of the bond beta to the ring system, which corresponds to the loss of an alkyl radical.[3] For the pentan-3-yl group, this involves the loss of an ethyl radical (•C₂H₅). This pathway is energetically favorable as it leads to a resonance-stabilized secondary carbocation.
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M•⁺ (m/z 182) → [M - C₂H₅]⁺ (m/z 153) + •C₂H₅ This fragment at m/z 153 is predicted to be one of the most abundant ions in the spectrum.
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Loss of the Entire Alkyl Side Chain: A complete cleavage of the C-C bond between the furan ring and the pentan-3-yl substituent can occur. The charge is likely to be retained by the more stable fragment.
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M•⁺ (m/z 182) → [C₅H₁₁]⁺ (m/z 71) + [C₅H₃O₃]• The formation of the secondary pentyl cation at m/z 71 is a plausible pathway.
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Fragmentation of the Carboxylic Acid Moiety
Carboxylic acids exhibit characteristic fragmentation patterns, although their molecular ion peak is often weak.[4]
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Loss of a Hydroxyl Radical: A common initial fragmentation for carboxylic acids is the alpha cleavage involving the loss of the •OH radical.[2]
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Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is another characteristic fragmentation.
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M•⁺ (m/z 182) → [M - COOH]⁺ (m/z 137) + •COOH This results in a 2-(pentan-3-yl)furan cation at m/z 137.
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Secondary Fragmentation and Rearrangements
Primary fragment ions will undergo further fragmentation to produce the rich pattern observed in a full mass spectrum.
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Decarbonylation: Acylium ions, such as the furoylium cation at m/z 165, readily lose carbon monoxide (CO).
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[M - OH]⁺ (m/z 165) → [C₉H₁₃O]⁺ (m/z 137) + CO This pathway provides an alternative route to the ion at m/z 137.
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Furan Ring Fragmentation: The fundamental furoylium cation (m/z 95) is known to fragment by losing CO to give an ion at m/z 67, followed by loss of C₂H₂ to yield an ion at m/z 39.[7] While the simple m/z 95 ion is not formed directly from the molecular ion in this case, analogous ring-opening and fragmentation can occur from substituted furan ions.
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McLafferty Rearrangement: The classic McLafferty rearrangement requires the transfer of a γ-hydrogen to a carbonyl oxygen via a six-membered transition state.[8][9] In 5-(Pentan-3-yl)furan-2-carboxylic acid, the shortest path from the carboxylic acid carbonyl to a hydrogen on the alkyl chain involves more than three carbons, and the geometry is unfavorable. Therefore, a classic McLafferty rearrangement is not expected for this molecule.
Visualizing the Fragmentation Pathways
The logical flow of ion formation can be visualized using fragmentation diagrams.
Caption: Predicted primary and secondary fragmentation pathways of 5-(Pentan-3-yl)furan-2-carboxylic acid.
Summary of Predicted Mass Spectrum Data
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 5-(Pentan-3-yl)furan-2-carboxylic acid. The relative abundance is a qualitative prediction based on ion stability.
| m/z | Proposed Ion Structure | Formula | Mechanism of Formation | Predicted Abundance |
| 182 | Molecular Ion | [C₁₀H₁₄O₃]•⁺ | Electron Ionization | Low |
| 165 | [M - OH]⁺ | [C₁₀H₁₃O₂]⁺ | α-Cleavage of COOH group | Moderate |
| 153 | [M - C₂H₅]⁺ | [C₈H₉O₃]⁺ | β-Cleavage of pentyl group (loss of ethyl) | High (Potential Base Peak) |
| 137 | [M - COOH]⁺ or [M - OH - CO]⁺ | [C₉H₁₃O]⁺ | α-Cleavage of COOH or Decarbonylation | Moderate to High |
| 71 | Pentan-3-yl cation | [C₅H₁₁]⁺ | Cleavage of alkyl-furan bond | Moderate |
| 45 | Carboxyl cation | [COOH]⁺ | Cleavage from alkyl-furan | Low |
| 29 | Ethyl cation | [C₂H₅]⁺ | Cleavage from pentyl group | Moderate |
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system for the analysis of semi-volatile carboxylic acids.
Sample Preparation and Derivatization
Direct analysis of free carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization to a more volatile ester (e.g., a methyl ester) is often recommended.[10]
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Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Pentan-3-yl)furan-2-carboxylic acid in a suitable solvent like methanol or dichloromethane.
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Derivatization (Optional but Recommended): To a 100 µL aliquot of the stock solution, add 200 µL of a methylating agent (e.g., (Trimethylsilyl)diazomethane solution or BF₃-Methanol). Follow the reagent protocol for reaction time and temperature.
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Working Solution: Dilute the original or derivatized solution to a final concentration of approximately 10-50 µg/mL for injection.
Instrumental Parameters
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Gas Chromatograph (GC):
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Injector: Split/splitless, operated in splitless mode at 250 °C.
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Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
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Mass Spectrometer (MS):
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Ion Source: Electron Ionization (EI) at 70 eV.[11]
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 25 - 350.
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Data Acquisition and Analysis Workflow
Caption: Recommended experimental workflow for the GC-MS analysis of the target compound.
Conclusion
The in-silico fragmentation analysis of 5-(Pentan-3-yl)furan-2-carboxylic acid reveals a predictable yet complex pattern dominated by cleavages of the alkyl side chain and the carboxylic acid group. The formation of a highly stable, resonance-stabilized cation at m/z 153 via the loss of an ethyl radical is anticipated to be a defining feature of the spectrum, likely representing the base peak. Additional significant ions at m/z 165, 137, and 71 arise from characteristic losses of •OH, •COOH, and the entire pentyl group, respectively. This detailed guide provides a robust theoretical framework for researchers to identify and characterize this molecule and serves as a foundational reference for interpreting the mass spectra of similarly substituted heterocyclic compounds.
References
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Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
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Glish, G. L., & Vachet, R. W. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Metabolomics Community. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
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Bouchoux, G., & Hoppilliard, Y. (1987). Isomerization and fragmentation of methylfuran ions and pyran ions in the gas phase. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]
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Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]
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NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]
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Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the m... Study Prep. Available at: [Link]
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Blank, I., et al. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]
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